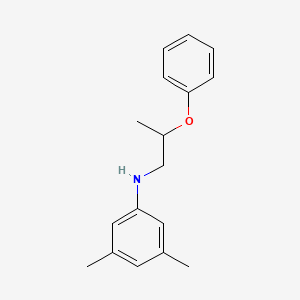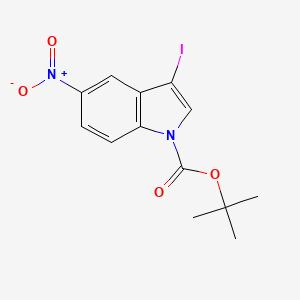![molecular formula C18H22ClNO2 B1389324 N-(3-Chloro-4-methoxyphenyl)-N-[2-(2-methylphenoxy)butyl]amine CAS No. 1040685-66-2](/img/structure/B1389324.png)
N-(3-Chloro-4-methoxyphenyl)-N-[2-(2-methylphenoxy)butyl]amine
Vue d'ensemble
Description
N-(3-Chloro-4-methoxyphenyl)-N-[2-(2-methylphenoxy)butyl]amine, or N-CMPMB, is an amine compound that has been studied extensively for its potential applications in various scientific research fields. N-CMPMB is a versatile compound that can be used in various synthesis methods and has been found to have a range of biochemical and physiological effects.
Applications De Recherche Scientifique
N-CMPMB has been used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, as a catalyst for organic reactions, and as a probe for the detection of various analytes. In addition, N-CMPMB has been used in studies of the pharmacological effects of drugs, as well as in studies of the biochemical and physiological effects of various compounds.
Mécanisme D'action
The mechanism of action of N-CMPMB is not yet fully understood. However, it is believed that the compound acts as an agonist at certain receptors, such as the sigma-1 receptor, and as an inhibitor of certain enzymes, such as monoamine oxidase. In addition, it is believed that N-CMPMB may interact with other cellular targets, such as G-protein coupled receptors, to produce its effects.
Biochemical and Physiological Effects
N-CMPMB has been found to have a range of biochemical and physiological effects. In animal studies, N-CMPMB has been found to have antidepressant-like effects, as well as anti-inflammatory and anti-convulsant effects. In addition, N-CMPMB has been found to have neuroprotective and anti-nociceptive effects, as well as to have a possible role in the regulation of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
N-CMPMB has several advantages when used in laboratory experiments. It is relatively easy to synthesize, has a wide range of applications, and is well-tolerated by laboratory animals. However, there are also some limitations to using N-CMPMB in laboratory experiments. In particular, N-CMPMB is not soluble in water, and its effects can vary depending on the dose used.
Orientations Futures
There are a number of potential future directions for research on N-CMPMB. These include further studies of its mechanism of action, its effects on various biochemical and physiological processes, and its potential applications in the development of new drugs. In addition, further studies of the pharmacokinetics and pharmacodynamics of N-CMPMB could help to better understand its effects in humans. Finally, further research into the synthesis of N-CMPMB could help to make it more cost-effective and easier to use in laboratory experiments.
Propriétés
IUPAC Name |
3-chloro-4-methoxy-N-[2-(2-methylphenoxy)butyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2/c1-4-15(22-17-8-6-5-7-13(17)2)12-20-14-9-10-18(21-3)16(19)11-14/h5-11,15,20H,4,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHOPVMYHSBYEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=CC(=C(C=C1)OC)Cl)OC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-4-methoxyphenyl)-N-[2-(2-methylphenoxy)butyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-Dichloro-N-[2-(3-methylphenoxy)butyl]aniline](/img/structure/B1389241.png)
![N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanamine](/img/structure/B1389242.png)
![N-[2-(2-Methoxyphenoxy)propyl]-N-(1-phenylethyl)amine](/img/structure/B1389243.png)
![N-[4-(Sec-butoxy)phenyl]-N-[4-(2-phenoxyethoxy)-benzyl]amine](/img/structure/B1389244.png)

![N-[3-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)-propyl]amine](/img/structure/B1389246.png)

![2,5-Dimethyl-N-[2-(3-methylphenoxy)butyl]aniline](/img/structure/B1389248.png)

![(3aR,4S,9bS)-4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-cArboxylic acid](/img/structure/B1389253.png)

![(2S)-2-[2-(4-fluorophenyl)acetamido]-4-methylpentanoic acid](/img/structure/B1389257.png)
![2-[4-(Trifluoromethyl)piperidino]-1,3-thiazole-5-carbaldehyde](/img/structure/B1389260.png)
